molecular formula C20H29ClN2O B5096912 N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride

N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride

Cat. No.: B5096912
M. Wt: 348.9 g/mol
InChI Key: HOSPRRIFHUHHEP-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride is a synthetic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and benzylamine as the primary starting materials.

    Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This intermediate is then reacted with benzylamine to form the desired amide linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound to a different oxidation state.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

    Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a candidate for drug development.

    Industry: The compound’s unique structural properties may make it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride would depend on its specific biological or chemical activity. Generally, adamantane derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride may have unique properties compared to these similar compounds due to the presence of the benzylamino group, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O.ClH/c23-19(13-21-12-15-4-2-1-3-5-15)22-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h1-5,16-18,21H,6-14H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSPRRIFHUHHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CNCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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